Netupitant N-oxide D6, with the chemical formula 4-(5-(2-(3,5-Bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)propanamido-3,3,3-d3)-4-(o-tolyl)pyridin-2-yl)-1-methylpiperazine 1-oxide, is a deuterated derivative of Netupitant. This compound is primarily utilized in analytical chemistry for method development and validation, particularly in the quality control of pharmaceuticals. The compound's unique structure allows it to serve as a reference standard in various analytical applications, especially in the context of Abbreviated New Drug Applications and during the commercial production of fosnetupitant .
Netupitant N-oxide D6 is classified under the category of pharmaceutical compounds and is recognized as a metabolite of Netupitant. It is produced for research purposes and is not intended for human consumption. The compound is available from various suppliers, including SynZeal and LGC Standards, which provide detailed characterization data compliant with regulatory guidelines .
The synthesis of Netupitant N-oxide D6 involves several steps that utilize advanced organic synthesis techniques. One effective method includes the use of deuterated reagents to introduce deuterium into the molecular structure. This process often employs nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on an aromatic ring.
The synthesis typically begins with commercially available precursors that undergo modification through various chemical reactions such as amide formation and oxidation. The incorporation of deuterium is achieved through careful selection of starting materials and reaction conditions that favor the formation of deuterated products. The reaction conditions must be optimized to ensure high yields and purity of the final product .
Netupitant N-oxide D6 features a complex molecular structure characterized by multiple functional groups, including piperazine and pyridine rings. The presence of trifluoromethyl groups enhances its pharmacological properties.
The compound has a CAS Number of 2070015-12-0, indicating its unique identity in chemical databases. Detailed spectroscopic data (NMR, MS) are typically provided by suppliers to confirm the structure and purity of the compound .
Netupitant N-oxide D6 can participate in various chemical reactions typical for amides and heterocycles. These include nucleophilic substitutions, reductions, and potential coupling reactions that can modify its functional groups.
The reactivity profile is influenced by the electron-withdrawing effects of the trifluoromethyl groups, which can enhance electrophilic attack at specific sites on the molecule. Reaction conditions such as temperature, solvent choice, and catalysts can significantly affect the outcome .
As a metabolite of Netupitant, Netupitant N-oxide D6 plays a role in modulating neurokinin receptors associated with nausea and vomiting pathways. Its mechanism involves binding to these receptors, thereby inhibiting their activation by endogenous neurokinins.
Research indicates that this compound exhibits high affinity for neurokinin-1 receptors, contributing to its effectiveness in preventing chemotherapy-induced nausea .
Netupitant N-oxide D6 is typically presented as a solid or crystalline substance with specific melting points depending on purity levels. Its solubility varies with solvents; it is generally soluble in organic solvents but less so in water.
The compound's stability under standard laboratory conditions makes it suitable for various analytical applications. Its reactivity profile allows it to participate in substitution reactions without significant degradation .
Netupitant N-oxide D6 is primarily used in pharmaceutical research for:
Netupitant N-oxide D6 (C30H26D6F6N4O2; MW: 600.63 g/mol) is a deuterium-labeled derivative of the primary metabolite of netupitant, a potent neurokinin-1 (NK1) receptor antagonist [1] [4]. This isotopically enriched compound features six deuterium atoms at specific molecular positions, enabling precise tracking of metabolic pathways without altering the compound's biochemical behavior. Its synthesis addresses critical challenges in drug metabolism research, particularly in quantifying trace metabolites in complex biological matrices [1]. As a stable isotopologue, it serves as an indispensable internal standard in mass spectrometry-based assays, facilitating accurate pharmacokinetic assessments during drug development.
Netupitant N-oxide (M2) is a major oxidative metabolite of netupitant generated via hepatic CYP3A4-mediated metabolism [3] [4]. The deuterated variant (D6) provides unique advantages for elucidating the pharmacokinetic-pharmacodynamic relationship of NK1 antagonists:
Metabolic Pathway Tracing: In human ADME studies using [14C]-netupitant, Netupitant N-oxide D6 enables differentiation between parent drug and metabolite distributions. Research confirms >85% hepatic/biliary elimination of netupitant-derived compounds, with N-oxide constituting a significant metabolite fraction [3]. The deuterated form allows precise quantification of this pathway without isotopic interference.
Receptor Occupancy (RO) Studies: PET imaging with [11C]-GR205171 demonstrated that netupitant achieves >90% NK1 receptor occupancy in striatal regions at plasma concentrations >225 ng/mL [3]. The deuterated metabolite aids in correlating plasma metabolite levels with RO duration, revealing that active metabolites (including M1, M2, and M3) contribute to netupitant's prolonged antiemetic efficacy.
Drug-Drug Interaction (DDI) Profiling: As netupitant is a moderate CYP3A4 inhibitor, its deuterated metabolite helps evaluate metabolic interactions. Co-administration studies with CYP3A4 modulators (e.g., ketoconazole increases netupitant AUC by 140%) rely on deuterated standards to distinguish between parent drug and metabolite exposures [2] [4].
Table 1: Key Metabolites of Netupitant and Structural Features of Netupitant N-oxide D6
Compound | Molecular Formula | Metabolic Pathway | Deuterium Position | NK1 Receptor Binding |
---|---|---|---|---|
Netupitant | C30H32F6N4O | Parent drug | N/A | Potent antagonist |
Netupitant N-oxide (M2) | C30H32F6N4O2 | CYP3A4 oxidation | N/A | Active metabolite |
Netupitant N-oxide D6 | C30H26D6F6N4O2 | Stable isotopologue | Six deuterium atoms at methyl groups | Quantification standard |
Desmethyl netupitant (M1) | C29H30F6N4O | CYP3A4 demethylation | N/A | Active metabolite |
The integration of Netupitant N-oxide D6 into analytical workflows addresses stringent sensitivity and specificity requirements for regulatory compliance:
Chromatographic Method Optimization: Quality-by-Design (QbD)-driven RP-HPLC methods utilize the deuterated metabolite as a resolution marker. Critical method parameters (buffer pH, mobile phase ratio, flow rate) are optimized to achieve baseline separation of netupitant, palonosetron, and their metabolites. A validated method employs 10 mM sodium acetate (pH 3.5)/acetonitrile/methanol (10:50:40 v/v/v) at 0.9 mL/min flow, achieving resolution >2.0 between all analytes [8].
Validation Metrics Enhancement: In accordance with ICH guidelines, methods incorporating the deuterated standard demonstrate:
Table 2: QbD-Optimized HPLC Parameters for Netupitant and Metabolite Analysis
Critical Parameter | Optimized Condition | Impact on Performance | Validation Outcome |
---|---|---|---|
Buffer pH | 3.5 ± 0.1 | Minimizes peak tailing; enhances ionization | Robustness against pH variations (±0.2 units) |
Organic phase ratio | Acetonitrile:Methanol (50:40) | Optimizes N-oxide metabolite resolution | Resolution factor >1.5 for all critical pairs |
Flow rate | 0.9 mL/min | Balances runtime and backpressure | Retention time RSD <1% |
Column temperature | 40°C | Improves peak symmetry | Peak asymmetry ≤1.2 |
Detection wavelength | 225–280 nm (chemometrics-assisted) | Maximizes sensitivity for all analytes | LOD: 0.003 μg/mL for N-oxide D6 |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9